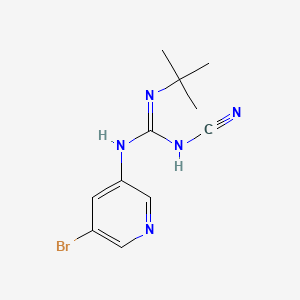![molecular formula C24H25NS2Sn B14621592 Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- CAS No. 59086-70-3](/img/structure/B14621592.png)
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a piperidino(thiocarbonyl)thio group. Organotin compounds are known for their diverse applications in organic synthesis, polymer chemistry, and as catalysts in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- typically involves the reaction of triphenylstannane with piperidino(thiocarbonyl)thio chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive thiocarbonyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty polymers and as a stabilizer in the manufacturing of plastics
Mechanism of Action
The mechanism of action of stannane, triphenyl[[piperidino(thiocarbonyl)]thio]- involves its interaction with various molecular targets and pathways:
Radical Reactions: The compound can generate radicals through homolytic cleavage of the tin-carbon bond, which can then participate in various radical-mediated reactions.
Coordination Chemistry: The thiocarbonyl group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
Triphenylstannane: Similar structure but lacks the piperidino(thiocarbonyl)thio group.
Tributyltin Hydride: Another organotin compound used in radical reactions but with different substituents.
Thiocarbonyl Compounds: Compounds containing the thiocarbonyl group but with different metal centers
Properties
CAS No. |
59086-70-3 |
|---|---|
Molecular Formula |
C24H25NS2Sn |
Molecular Weight |
510.3 g/mol |
IUPAC Name |
triphenylstannyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C6H11NS2.3C6H5.Sn/c8-6(9)7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H2,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
QCNPSWADYRNEFC-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)C(=S)S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


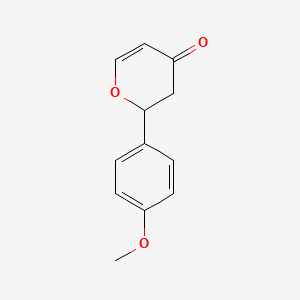

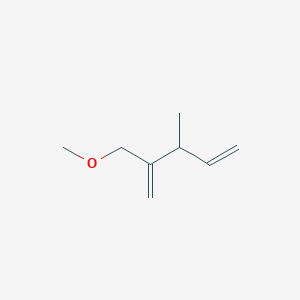
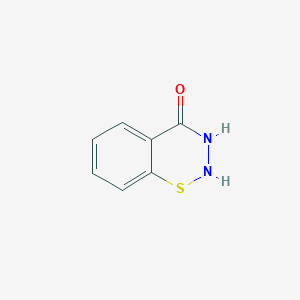
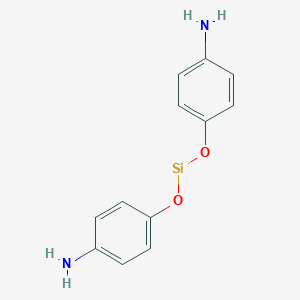
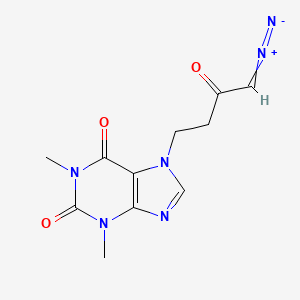
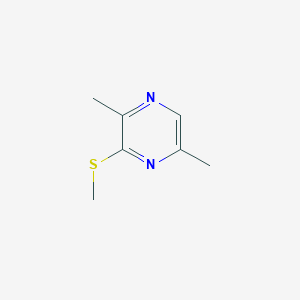
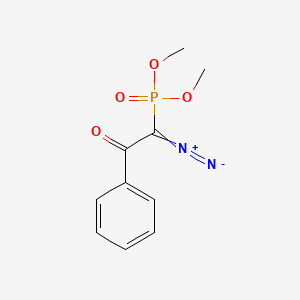

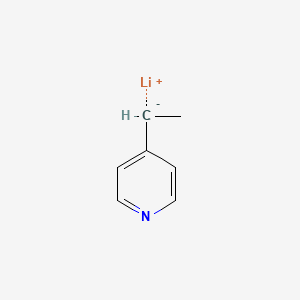
![1,4-Bis[(4-methylphenyl)methyl]naphthalene](/img/structure/B14621593.png)

![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)
